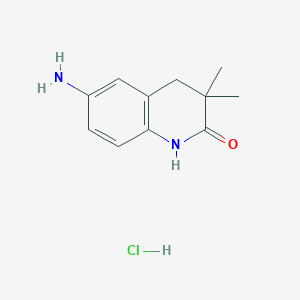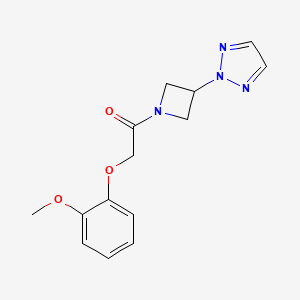
6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a tetrahydroquinolinone core. It is commonly used in various scientific research fields due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired quinoline derivative. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a unique tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can offer different reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
IUPAC Name |
6-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBTWSVVBUYWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)N)NC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2463416.png)
![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2463423.png)
![3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2463424.png)
![2-chloro-4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2463427.png)
![2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2463429.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B2463431.png)

![N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2463434.png)



